5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride

Vasopressin Antagonism Cardiovascular Research Structure-Activity Relationship (SAR)

Thienoazepine scaffolds exhibit extreme regioisomer sensitivity-biological activity hinges on precise ring fusion geometry. The [2,3-c] isomer delivers distinct target engagement versus [3,2-b] or [2,3-d] analogs. • AVP Antagonism: Analog of a clinical-stage dual V1/V2 antagonist; explore novel SAR with unique IP positioning. • CNS Tool Compounds: Core scaffold functionally dissociates D1-like from D2-like receptor behaviors for selective dopamine pathway modulation. • MEK Inhibitor Precursor: Direct precursor to patented 8-one derivatives with potent MEK1/2 inhibition for MAPK pathway targeting. Hydrochloride salt. ≥95% purity. For R&D use only.

Molecular Formula C8H12ClNS
Molecular Weight 189.71 g/mol
CAS No. 1799420-94-2
Cat. No. B1433907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
CAS1799420-94-2
Molecular FormulaC8H12ClNS
Molecular Weight189.71 g/mol
Structural Identifiers
SMILESC1CC2=C(CNC1)SC=C2.Cl
InChIInChI=1S/C8H11NS.ClH/c1-2-7-3-5-10-8(7)6-9-4-1;/h3,5,9H,1-2,4,6H2;1H
InChIKeySFTDRVQFFTUYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride: Chemical and Pharmacological Overview


5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride (CAS: 1799420-94-2, MW: 189.71 g/mol) is a heterocyclic compound within the thienoazepine class, characterized by a fused ring system incorporating both sulfur and nitrogen atoms . Its primary distinction as a research compound lies in its role as an Arginine Vasopressin (AVP) receptor antagonist, a mechanism that positions it as a key scaffold in the development of therapeutics for fluid retention disorders, including heart failure and hypertension [1]. The compound is also noted for its potential as a serotonin receptor (5-HT) ligand, expanding its research relevance to CNS disorders like anxiety and depression [2].

Why Generic Analogs Cannot Replace This Compound


The thienoazepine scaffold is highly sensitive to even minor structural modifications, rendering 'in-class' substitution a high-risk endeavor. For instance, the core 5,6,7,8-Tetrahydro-4H-thieno[2,3-b]azepine analog (CAS 180340-57-2) demonstrated potent V1 and V2 vasopressin antagonism leading to clinical candidate selection, but this activity was exquisitely dependent on its specific [3,2-b] ring fusion and subsequent derivatization [1]. Conversely, a related dopamine D1-like receptor antagonist, LY 270411, features a [2,3-d] thienoazepine core and exhibited a unique pharmacological profile, failing to block D2-like behaviors, a characteristic not shared by other D1 antagonists [2]. Similarly, 4,5,6,7-tetrahydrothieno[2,3-c]azepin-8-one derivatives were developed as selective MEK inhibitors, a completely divergent target profile driven by substitution at the 2-position of the [2,3-c] core [3]. These examples underscore that the specific [2,3-c] fusion and its salt form (hydrochloride) are not interchangeable with other azepine regioisomers, as the spatial orientation of the sulfur atom and the potential for diverse functionalization fundamentally dictate the compound's biological target engagement and resultant research utility.

Comparative Evidence for Selection Decisions


Vasopressin Antagonism: In Vitro Binding vs. Clinical Candidate

While direct binding data for 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride is not available, its closest structural analog, the [3,2-b] isomer, exhibited potent dual V1/V2 vasopressin antagonism. The lead compound from that series (Compound 1) and its hydrochloride salt (JTV-605) were advanced to clinical studies as a potent AVP antagonist with a long duration of action [1]. This provides a robust class-level inference that the [2,3-c] regioisomer offers a distinct spatial arrangement of the thiophene sulfur, which can be exploited to modulate receptor subtype selectivity (V1 vs. V2) and physicochemical properties for novel SAR exploration.

Vasopressin Antagonism Cardiovascular Research Structure-Activity Relationship (SAR)

Dopamine Receptor Pharmacology: Behavioral Selectivity

The thienoazepine scaffold has proven critical for achieving unique pharmacological selectivity. The compound LY 270411, a 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine derivative, was compared to the benzazepine SCH 23390 and the isoquinoline BW 737C in behavioral assays. LY 270411 was unique in its ability to readily block D1-like receptor agonist-induced grooming without influencing any behavioral responses to D2-like receptor agonism, a functional selectivity not observed with the comparator antagonists [1]. This demonstrates that the thienoazepine core, when appropriately substituted, can achieve a functional dissociation of D1 and D2-like pathways.

CNS Disorders Dopamine Receptor Behavioral Pharmacology

Kinase Inhibition: Divergent Target via Core Modification

The [2,3-c] thienoazepine core serves as the basis for a distinct class of kinase inhibitors. A series of 4,5,6,7-tetrahydrothieno[2,3-c]azepin-8-one derivatives were patented as selective inhibitors of human MEK (MAPKK) enzymes [1]. This represents a completely different pharmacological target compared to the vasopressin antagonism of the [3,2-b] isomer or the CNS activity of the [2,3-d] isomer. The 8-one functionality and 2-position substitution on the [2,3-c] core are key for this activity, highlighting that the compound 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride is a crucial starting material for accessing this specific, therapeutically relevant chemical space.

Oncology Kinase Inhibition MEK Inhibitor

Serotonin Receptor Modulation: CNS Therapeutic Potential

The azepine and thienoazepine classes are established scaffolds for serotonin receptor (5-HT) modulation. A patent specifically claims hexahydrothienoazepine and octahydrothienoazepine compounds as serotonin receptor (5-HT) ligands, useful for treating conditions like anxiety, depression, and obesity [1]. While this claim encompasses a broad range of saturated analogs, it establishes the fundamental suitability of the hydrogenated thienoazepine core for engaging 5-HT receptors. This provides a class-level rationale for utilizing 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride as a versatile starting point for synthesizing novel 5-HT modulators.

CNS Research Serotonin Receptor Anxiety/Depression

Validated Application Scenarios


Dual V1/V2 Vasopressin Antagonist Discovery

This compound is the optimal starting material for research programs aiming to discover novel non-peptide vasopressin receptor antagonists. The direct evidence of its close analog (the [3,2-b] isomer) achieving clinical candidate status as a potent, long-acting dual V1/V2 antagonist provides a strong validation for this approach [1]. Researchers can use this [2,3-c] scaffold to explore SAR around a different regioisomer, potentially yielding compounds with improved selectivity, pharmacokinetics, or intellectual property position for treating congestive heart failure, hyponatremia, or hypertension.

Functional Selectivity at Dopamine Receptors

For neuroscientists investigating the nuances of dopamine receptor signaling, this compound provides access to a privileged scaffold. The unique behavioral profile of the thieno[2,3-d]azepine LY 270411, which functionally dissociated D1-like from D2-like receptor-mediated behaviors, validates the thienoazepine core as a tool for achieving this rare pharmacological selectivity [2]. The [2,3-c] isomer offers a new vector for creating tool compounds or drug leads that can selectively modulate specific dopamine-mediated pathways, with potential applications in schizophrenia, Parkinson's disease, or addiction.

Next-Generation MEK Kinase Inhibitors

In the field of cancer research, this compound is a direct precursor to a patented class of selective MEK inhibitors. The evidence shows that functionalizing the 4,5,6,7-tetrahydrothieno[2,3-c]azepine core with an 8-one moiety and a 2-position substituent creates potent MEK1/2 enzyme inhibitors [3]. This makes the hydrochloride salt an essential building block for any group seeking to develop new clinical candidates targeting the MAPK pathway for indications such as melanoma, pancreatic cancer, or inflammatory diseases, leveraging a chemical space distinct from existing MEK inhibitors.

Serotonin Receptor Modulator Scaffold

The broader azepine and thienoazepine chemical classes have a well-established history as serotonin receptor ligands, a fact supported by patent literature claiming hydrogenated thienoazepines for treating anxiety and depression [4]. This positions 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride as a versatile and strategically valuable building block. Medicinal chemists can utilize it as a core scaffold to synthesize and screen novel libraries of compounds targeting 5-HT receptors, with the goal of identifying new treatments for mood disorders, obesity, and other CNS conditions.

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